7-(2-methoxyethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
Quinazoline is an organic compound with a formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine .Molecular Structure Analysis
Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .Chemical Reactions Analysis
Quinazoline can undergo various reactions such as hydration, addition reactions, hydrolysis, and electrophilic and nucleophilic substitution .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water. It has a molar mass of 130.150 g·mol−1 .Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone derivatives are synthesized through various methods and have been found to possess a wide range of biological activities. For instance, the synthesis and evaluation of certain quinazolinone compounds have demonstrated significant analgesic activity, suggesting their potential use in pain management (Osarumwense Peter Osarodion, 2023). Similarly, glycosylation of related compounds has led to the creation of derivatives with potential biological applications (M. A. Saleh & M. Abdel-megeed, 2003).
Antimicrobial and Anticancer Properties
Research into similar quinazolinone structures has shown their potential as antimicrobial and anticancer agents. For example, certain derivatives have been evaluated for their antimicrobial activity, providing a foundation for the development of new antibacterial and antifungal therapies (Azza M. El‐Kazak & M. Ibrahim, 2013). Moreover, compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have been identified as promising anticancer leads, with potential mechanisms involving the disruption of tumor vasculature and inhibition of cell proliferation (Mu-Tian Cui et al., 2017).
Agricultural Applications
The novel quinazolin-4(3H)-one derivatives have also been explored for their efficacy as agricultural bactericides against pathogens like Xanthomonas oryzae pv. oryzae, indicating their potential in addressing plant diseases and contributing to crop protection (Huan-Huan Du et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(2-methoxyethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-16-3-2-14-11(15)7-4-9-10(18-6-17-9)5-8(7)13-12(14)19/h4-5H,2-3,6H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHHIBUUBIXERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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